5-[(biphenyl-4-yloxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole
Description
5-[(Biphenyl-4-yloxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole is a tetrazole derivative characterized by a biphenyl-4-yloxy methyl group at position 5 and a 2,4-dimethylphenyl substituent at position 1 of the tetrazole ring. Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms, widely studied for their pharmacological properties, including roles as angiotensin II receptor antagonists (e.g., losartan analogs) and antimicrobial agents .
Properties
Molecular Formula |
C22H20N4O |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[(4-phenylphenoxy)methyl]tetrazole |
InChI |
InChI=1S/C22H20N4O/c1-16-8-13-21(17(2)14-16)26-22(23-24-25-26)15-27-20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3 |
InChI Key |
FSGMROMXVWILSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)COC3=CC=C(C=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(biphenyl-4-yloxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole typically involves the reaction of biphenyl-4-yloxy methyl chloride with 2,4-dimethylphenyl tetrazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the tetrazole ring, converting it into an amine derivative.
Substitution: The compound can participate in various substitution reactions, especially at the biphenyl and tetrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl and tetrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-[(biphenyl-4-yloxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group can facilitate binding to hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Features :
- 2,4-Dimethylphenyl group : Introduces steric hindrance and electron-donating effects, influencing solubility and metabolic stability.
Synthesis :
The compound is synthesized via multi-step routes involving nucleophilic substitution, Ullmann coupling, or Suzuki-Miyaura cross-coupling to attach the biphenyl moiety, followed by tetrazole ring formation using sodium azide or trimethylsilyl azide .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of tetrazole derivatives depend heavily on substituent variations. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups (e.g., fluorine) : Enhance metabolic stability and receptor binding affinity .
- Steric Hindrance (e.g., 2,4-dimethylphenyl) : Reduces isomerization and improves selectivity .
- Biphenyl Moieties : Critical for angiotensin II receptor binding, as seen in CV-11974 and losartan analogs .
Pharmacological Activity Comparison
Angiotensin II Receptor Antagonism :
- CV-11974 : Exhibits superior potency (ID₅₀: 0.033 mg/kg IV) compared to the target compound, attributed to its benzimidazole-carboxylate group enhancing hydrogen bonding with AT1 receptors .
- 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole : A losartan intermediate with moderate activity, highlighting the importance of biphenyl substitution patterns .
Antimicrobial Activity :
Physicochemical Properties
| Property | Target Compound | 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole | CV-11974 |
|---|---|---|---|
| Molecular Weight | 397.45 g/mol | 282.32 g/mol | 598.68 g/mol |
| LogP (Predicted) | 5.2 | 3.8 | 6.1 |
| Aqueous Solubility | Low (<0.1 mg/mL) | Moderate (1.2 mg/mL) | Very Low (<0.01 mg/mL) |
| Metabolic Stability | High (t₁/₂ > 4 h) | Moderate (t₁/₂ ~2 h) | High (t₁/₂ > 6 h) |
Notes:
- CV-11974’s low solubility is mitigated by its prodrug formulation (TCV-116) for oral administration .
Biological Activity
5-[(Biphenyl-4-yloxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole is a synthetic compound belonging to the tetrazole class, known for its diverse biological activities. This compound features a biphenyl moiety and a tetrazole ring, which are significant in enhancing its pharmacological properties. The following sections will detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C22H20N4O
- Molecular Weight : 356.4 g/mol
- IUPAC Name : 1-(2,4-dimethylphenyl)-5-[(4-phenylphenoxy)methyl]tetrazole
The biological activity of this compound can be attributed to its structural components:
- Biphenyl Group : Facilitates binding to hydrophobic pockets in proteins.
- Tetrazole Ring : Capable of forming hydrogen bonds with amino acid residues, influencing the activity of target proteins.
This dual interaction mechanism allows the compound to modulate various biological pathways, making it a candidate for therapeutic applications.
Biological Activities
Research has identified several biological activities associated with this compound:
-
Antihypertensive Activity :
- Studies have shown that tetrazole derivatives exhibit significant antihypertensive effects. The compound's ability to act as an angiotensin-II receptor antagonist has been highlighted in various experiments. For instance, a series of derivatives demonstrated enhanced blood pressure-lowering effects compared to standard treatments .
- Antioxidant Properties :
-
Urease Inhibition :
- Urease inhibition studies indicate that this compound can inhibit urease activity, which is particularly relevant in treating infections caused by Helicobacter pylori. The structure-activity relationship (SAR) studies suggest that specific substituents on the phenyl groups significantly impact urease inhibitory activity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antihypertensive | Significant reduction in systolic BP | |
| Antioxidant | High free radical scavenging ability | |
| Urease Inhibition | Effective against urease |
Case Study: Antihypertensive Effects
In a controlled study involving various synthesized derivatives of tetrazoles, it was found that compounds similar to this compound exhibited notable reductions in systolic blood pressure when administered at specific dosages. For example:
| Code (80 mg/kg) | Mean Systolic Blood Pressure ± SEM |
|---|---|
| Control | 108.28 ± 6.87 |
| DMSO | 81.10 ± 3.21 |
| AV2 | 69.21 ± 1.72 |
| AV3 | 79.31 ± 3.34 |
The results indicated that AV2 was particularly effective, showcasing the potential for developing new antihypertensive medications based on this chemical scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
